An In-depth Technical Guide to Methyl 3-(2-bromoethoxy)benzoate
An In-depth Technical Guide to Methyl 3-(2-bromoethoxy)benzoate
CAS Number: 59516-96-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-(2-bromoethoxy)benzoate, a versatile building block in organic synthesis, with a particular focus on its relevance in medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
Methyl 3-(2-bromoethoxy)benzoate is a substituted aromatic ester. Its unique structure, featuring a reactive bromoethoxy group and a methyl ester on a central benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 3-(2-bromoethoxy)benzoate
| Property | Value | Source |
| CAS Number | 59516-96-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature | [1] |
| Shipping Conditions | Room temperature | [1] |
Synthesis of Methyl 3-(2-bromoethoxy)benzoate
The most logical and widely applicable synthetic route to Methyl 3-(2-bromoethoxy)benzoate is through a Williamson ether synthesis. This well-established reaction involves the etherification of a phenol with an alkyl halide. In this case, the phenolic starting material is methyl 3-hydroxybenzoate, which is reacted with 1,2-dibromoethane.
The causality behind this choice of reaction is rooted in its reliability and efficiency for forming aryl ethers. The phenolic proton of methyl 3-hydroxybenzoate is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the desired ether linkage. The use of an excess of 1,2-dibromoethane can help to minimize the formation of the bis-ether byproduct.
A detailed, self-validating experimental protocol is provided below.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on established procedures for the synthesis of similar bromoethoxy-substituted aromatic compounds.[2]
Diagram 1: Synthetic Pathway for Methyl 3-(2-bromoethoxy)benzoate
Caption: Williamson ether synthesis of Methyl 3-(2-bromoethoxy)benzoate.
Materials:
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Methyl 3-hydroxybenzoate
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1,2-Dibromoethane
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Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
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Acetone or N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF.
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Addition of Reagent: Add 1,2-dibromoethane (2.0-3.0 eq) to the mixture. The excess is used to favor the mono-alkylation product.
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
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Wash the organic layer with water and then with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.
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Wash the organic layer with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude Methyl 3-(2-bromoethoxy)benzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 3-(2-bromoethoxy)benzoate serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The presence of the reactive bromoethyl group allows for further functionalization, making it a valuable building block for creating diverse chemical libraries for drug screening.
A notable application of this compound is in the development of kinase inhibitors. A patent for compounds and compositions as protein kinase inhibitors cites the use of a derivative of Methyl 3-(2-bromoethoxy)benzoate.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The ability to synthesize novel kinase inhibitors is therefore of significant interest in pharmaceutical research.
Diagram 2: Role of Methyl 3-(2-bromoethoxy)benzoate as a Synthetic Intermediate
Caption: General scheme for the use of Methyl 3-(2-bromoethoxy)benzoate.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of the ester. The protons on the carbon adjacent to the bromine will be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the oxygen.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the ethoxy group, and the methyl carbon of the ester.
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Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (259.10 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be observed.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-(2-bromoethoxy)benzoate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 3-(2-bromoethoxy)benzoate, with its CAS number 59516-96-0, is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the presence of a reactive bromoethoxy group make it an attractive starting material for the preparation of a wide range of more complex molecules. Its documented use in the synthesis of potential kinase inhibitors highlights its importance in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
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PrepChem. Synthesis of 3-(2-bromoethoxy)phenol. Available at: [Link]
- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
